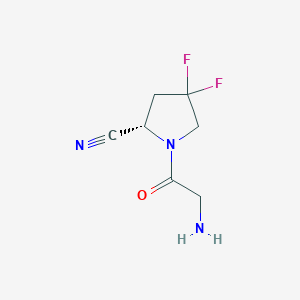
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
Overview
Description
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with an aminoacetyl group and two fluorine atoms, making it a unique molecule with interesting chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit enzymes such astransaminases and kinases . Transaminases catalyze the transfer of an amino group from an amino acid to a carbonyl compound . Kinases, on the other hand, add phosphate groups to other molecules .
Biochemical Pathways
Given the potential targets, it’s plausible that this compound could affect pathways involvingamino acid metabolism and protein phosphorylation .
Action Environment
The action, efficacy, and stability of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and the specific cellular environment. For instance, the compound’s stability could be affected by storage temperature .
Biochemical Analysis
Biochemical Properties
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain histone deacetylases (HDACs) and kinases, which are crucial for regulating gene expression and cell cycle progression . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins . Additionally, it affects cell proliferation and differentiation by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition or activation. For example, its interaction with HDACs results in the accumulation of acetylated histones, which promotes the expression of genes involved in cell cycle arrest and apoptosis . Furthermore, it can modulate the activity of kinases, thereby affecting various signaling cascades that control cell growth and survival.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound exhibits stability and retains its biological activity under controlled conditions. It may undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and accumulate in certain tissues . The compound’s localization and accumulation are influenced by factors such as tissue perfusion, binding affinity to transport proteins, and cellular uptake mechanisms.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The compound’s activity and function are affected by its localization, with nuclear localization being crucial for its role in modulating gene expression and chromatin structure. Post-translational modifications and targeting signals play a key role in directing the compound to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which is a multi-component reaction that forms α-aminonitriles. This reaction typically involves the condensation of an aldehyde with ammonia and hydrogen cyanide (HCN) or a cyanide salt in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Strecker synthesis for large-scale operations. This includes using continuous flow reactors to ensure efficient mixing and reaction control, as well as employing safer cyanide sources and catalysts to minimize environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-aminoacetyl)-4-fluoropyrrolidine-2-carbonitrile: Similar structure but with only one fluorine atom.
(S)-1-(2-aminoacetyl)-pyrrolidine-2-carbonitrile: Lacks fluorine atoms.
(S)-1-(2-aminoacetyl)-4,4-dichloropyrrolidine-2-carbonitrile: Fluorine atoms replaced with chlorine atoms.
Uniqueness
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLIQCDOZZZLSR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)

![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
